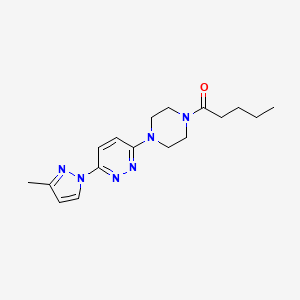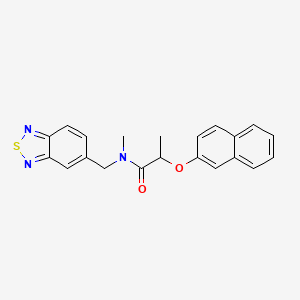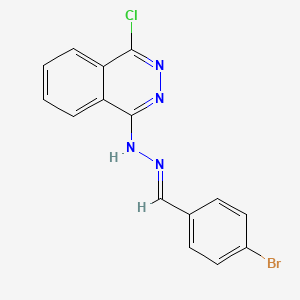
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-pentanoyl-1-piperazinyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of pyridazine derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry. Pyridazine and its derivatives have been extensively studied for their antimicrobial, anti-diabetic, and various other pharmacological activities. The specific compound mentioned involves a pyrazole and piperazine moiety attached to a pyridazine core, indicating potential for diverse chemical reactivity and biological efficacy.
Synthesis Analysis
The synthesis of related pyridazine derivatives often involves multistep reactions, starting from readily available precursors. For instance, Abdelhamid et al. (2016) described the synthesis of pyrazolo[3,4-d]pyridazines from hydrazonoyl halides, heterocyclic amines, and diazotized heterocyclic amines, indicating a versatile approach to substituting the pyridazine core (Abdelhamid, Fahmi, & Baaiu, 2016).
Molecular Structure Analysis
Pyridazine derivatives' molecular structures are characterized by the presence of a diazine ring, which significantly influences their chemical properties and reactivity. The structural elucidation often involves spectroscopic techniques such as NMR, IR, and mass spectrometry, providing insights into the substituent effects on the core pyridazine ring. For instance, Sallam et al. (2021) conducted structural analysis, including DFT calculations and Hirshfeld surface analysis, to understand the molecular interactions and stability of pyridazine analogs (Sallam et al., 2021).
Chemical Reactions and Properties
Pyridazine derivatives undergo various chemical reactions, such as cyclization, alkylation, and condensation, to form a wide range of heterocyclic compounds. The presence of functional groups like pyrazole and piperazine enhances the reactivity, allowing for the synthesis of complex molecules with potential biological activities. For example, reactions with hydrazonoyl halides have been utilized to synthesize triazolino[4,3-a]pyrimidines and pyrazolo[3,4-d]pyridazines, showcasing the chemical versatility of the pyridazine scaffold (Abdelhamid & Al-Atoom, 2006).
Aplicaciones Científicas De Investigación
Hypoglycemic Activity
- Synthesis and Hypoglycemic Activity : A study explored the synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, which are structurally related to the given compound. These compounds displayed potential in lowering blood glucose levels in insulin-resistant hyperglycemic mice. This suggests a possible application of similar compounds in diabetes management (Meurer et al., 1992).
Antibacterial Activity
- Bacterial Biofilm and MurB Inhibitors : Novel compounds including bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, exhibiting potent antibacterial efficacy and biofilm inhibition activities. This study indicates the potential of such compounds in treating bacterial infections (Mekky & Sanad, 2020).
- Antimicrobial Activity of Pyridazine Derivatives : The synthesis of pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines and their antimicrobial activity were investigated. These compounds could have applications in the development of new antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).
Structural Analysis and Synthesis
- Energetic Multi-component Molecular Solids : A study focused on the formation of novel crystals with N-containing heterocycles, including pyrazines and pyridazines, demonstrating the significance of hydrogen bonds in assembling molecules into larger architectures. This research provides insights into the structural characteristics and synthesis of similar compounds (Wang et al., 2014).
Enzyme Inhibition
- Inhibitory Activity Against MurB Enzyme : The research on 1,4-bis(pyrazole-benzofuran) hybrids possessing a piperazine linker also revealed excellent inhibitory activities against the MurB enzyme, which is significant for the development of new drugs targeting specific enzymes (Mekky & Sanad, 2020).
Potential Antiviral Activity
- Dihydrofolate Reductase Inhibitors : Novel pyrazole analogues, including pyrazolo[4,3-c]-pyridazines, were synthesised and showed promising in vitro antimicrobial and dihydrofolate reductase (DHFR) inhibition activity. This suggests potential applications in antiviral drug development (Othman et al., 2020).
Propiedades
IUPAC Name |
1-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-3-4-5-17(24)22-12-10-21(11-13-22)15-6-7-16(19-18-15)23-9-8-14(2)20-23/h6-9H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCSFFBCRSYQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)pentan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(morpholin-4-ylcarbonyl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5510642.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(propylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5510653.png)
![ethyl 4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5510654.png)
![N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510656.png)
![3-methoxy-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5510671.png)
![4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510701.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(propylsulfonyl)piperidine](/img/structure/B5510702.png)

![1-[(2,4-dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5510719.png)


![5H-chromeno[3,4-b]pyrazin-5-one](/img/structure/B5510736.png)